2-[Bis(carboxymethyl)amino]acetic acid;trichloroiron
Description
2-[Bis(carboxymethyl)amino]acetic acid, commonly abbreviated as DTPA (diethylenetriaminepentaacetic acid), is a polyamino carboxylic acid with the molecular formula C14H23N3O10. It functions as a high-denticity chelating agent, capable of binding metal ions through its five carboxymethyl groups and three nitrogen atoms . In the context of trichloroiron (FeCl3), the compound forms hybrid materials such as δ-FeOOH(100).[Gd(DTPA)(H2O)]<sup>2−</sup>, studied for their hyperfine interactions with water molecules.
DTPA’s structure comprises a linear ethylenediamine backbone modified with carboxymethyl groups, enabling strong coordination with lanthanides like gadolinium (Gd<sup>3+</sup>). The trichloroiron component likely contributes to the hybrid material’s magnetic properties or structural stability .
Properties
CAS No. |
14695-88-6 |
|---|---|
Molecular Formula |
C6H9Cl3FeNO6 |
Molecular Weight |
353.3 g/mol |
IUPAC Name |
2-[bis(carboxymethyl)amino]acetic acid;trichloroiron |
InChI |
InChI=1S/C6H9NO6.3ClH.Fe/c8-4(9)1-7(2-5(10)11)3-6(12)13;;;;/h1-3H2,(H,8,9)(H,10,11)(H,12,13);3*1H;/q;;;;+3/p-3 |
InChI Key |
DGBYNMKSKMINML-UHFFFAOYSA-K |
Canonical SMILES |
C(C(=O)O)N(CC(=O)O)CC(=O)O.Cl[Fe](Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(carboxymethyl)amino]acetic acid;trichloroiron typically involves the reaction of 2-[Bis(carboxymethyl)amino]acetic acid with iron trichloride. The reaction is carried out in an aqueous medium, where the chelating agent binds to the iron ions, forming a stable complex. The reaction conditions often include controlled pH and temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and quality of the final product. The compound is then purified through crystallization or other separation techniques to obtain the desired purity level .
Chemical Reactions Analysis
Types of Reactions
2-[Bis(carboxymethyl)amino]acetic acid;trichloroiron undergoes various chemical reactions, including:
Oxidation: The iron center can undergo oxidation, changing its oxidation state.
Reduction: The iron center can also be reduced under specific conditions.
Substitution: Ligands in the complex can be substituted with other ligands, altering the properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Substitution reactions often involve the use of other ligands such as ethylenediaminetetraacetic acid under controlled pH and temperature conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may result in the formation of higher oxidation state iron complexes, while reduction reactions may yield lower oxidation state complexes .
Scientific Research Applications
2-[Bis(carboxymethyl)amino]acetic acid;trichloroiron has several scientific research applications:
Chemistry: Used as a chelating agent in various chemical reactions and processes.
Biology: Employed in studies involving metal ion transport and storage in biological systems.
Medicine: Investigated for its potential use in medical imaging and as a therapeutic agent for conditions involving metal ion imbalances.
Mechanism of Action
The mechanism of action of 2-[Bis(carboxymethyl)amino]acetic acid;trichloroiron involves the chelation of metal ions. The compound forms stable complexes with metal ions, effectively sequestering them and preventing their participation in unwanted chemical reactions. This chelation process involves the coordination of the carboxylate and amino groups of the chelating agent to the metal ion, forming a stable ring structure .
Comparison with Similar Compounds
Table 1: Key Properties of DTPA and Related Chelators
Key Findings:
DTPA vs. DOTA :
- DTPA’s linear structure allows faster ligand exchange but lower thermodynamic stability compared to DOTA’s macrocyclic structure , which enhances Gd<sup>3+</sup> retention and reduces toxicity .
- Clinical preference for DOTA in long-term imaging due to its kinetic inertness.
DTPA vs. EDTA :
- EDTA’s lower denticity (6 vs. 8) limits its utility in lanthanide chelation. DTPA’s additional carboxymethyl groups improve metal-binding capacity, making it more suitable for biomedical applications .
DTPA-BMA: The non-ionic nature of DTPA-BMA reduces solution osmolality, improving patient tolerance. However, its weaker Gd<sup>3+</sup> binding increases NSF risk compared to ionic DTPA .
Hybrid Material Comparisons
The δ-FeOOH(100).[Gd(DTPA)(H2O)]<sup>2−</sup> hybrid demonstrates distinct relaxation parameters compared to other Gd complexes (Table 2).
Table 2: Relaxation Properties of Gd Complexes
Key Findings:
- The trichloroiron-containing hybrid exhibits higher relaxivity (T1 = 5.3 mM<sup>−1</sup>s<sup>−1</sup>), likely due to synergistic interactions between FeCl3 and the Gd-DTPA complex .
- Stability remains a challenge for hybrids compared to standalone DOTA complexes.
Comparison with Non-Medical Chelators
- Fluo-4 (): A calcium-sensitive dye containing a bis(carboxymethyl)amino group. While structurally similar to DTPA, Fluo-4’s application diverges entirely (calcium detection vs. metal chelation), highlighting the functional versatility of carboxymethylated compounds .
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